(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL is a chiral compound notable for its structural features, including an amino group, a chlorinated pyridine ring, and a hydroxyl group. The compound is significant in medicinal chemistry due to its potential biological activities and applications in drug development and organic synthesis. Its molecular formula is with a molecular weight of 186.64 g/mol.
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL falls under the category of amino alcohols and is classified as a chiral compound due to the presence of a stereocenter at the carbon atom adjacent to the amino group. Its unique structure allows for interactions with biological targets, making it of particular interest in medicinal chemistry.
The synthesis of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL typically involves several key steps:
The synthetic route may involve using solvents such as dioxane and catalysts like palladium chloride under controlled conditions to optimize yield and purity . Advanced techniques such as continuous flow reactors may also be employed for industrial-scale production.
The molecular structure of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL includes:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 186.64 g/mol |
| IUPAC Name | (3S)-3-amino-3-(5-chloropyridin-2-yl)propan-1-ol |
| InChI | InChI=1S/C8H11ClN2O/c9-6-1-2-8(11-5-6)7(10)3-4-12/h1-2,5,7,12H,3-4,10H2/t7-/m0/s1 |
| InChI Key | RYKKMPYHBHEINL-ZETCQYMHSA-N |
| Canonical SMILES | C1=CC(=NC=C1Cl)C(CCO)N |
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL can participate in various chemical reactions:
The reactivity of this compound is influenced by its functional groups, allowing it to engage in diverse synthetic pathways that are valuable in organic chemistry.
The mechanism of action for (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL primarily involves its interaction with biological targets such as enzymes or receptors.
Experimental studies are necessary to elucidate the precise molecular targets and pathways involved in its mechanism of action.
The physical properties of (3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL include:
The chemical properties include:
| Property | Value |
|---|---|
| Density | Not available |
| Boiling Point | Not available |
| Melting Point | Not available |
| Flash Point | Not available |
(3S)-3-Amino-3-(5-chloro(2-pyridyl))propan-1-OL has several potential applications:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.: 22890-34-2
CAS No.: